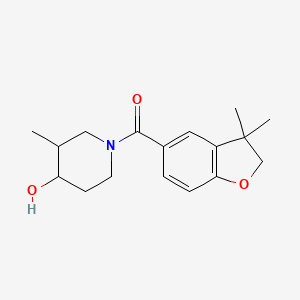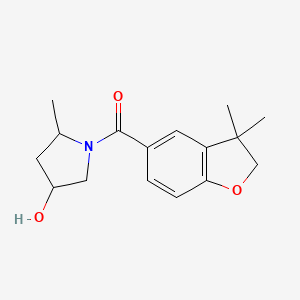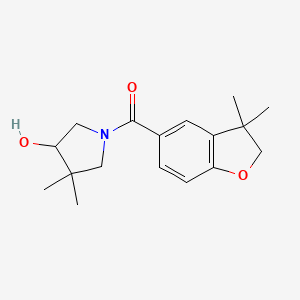![molecular formula C9H12N4O2 B6789480 1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B6789480.png)
1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[(1R,5S)-3-oxabicyclo[310]hexan-6-yl]-1,2,4-triazole-3-carboxamide is a fascinating and complex organic compound that showcases a unique structure combining a triazole ring and a bicyclic oxirane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide typically involves multiple steps starting from readily available precursors. One common approach begins with the formation of the oxabicyclic ring system through a cycloaddition reaction. Following this, the triazole ring is introduced via a cyclization reaction involving an appropriate precursor. The final step includes the incorporation of the carboxamide group, often using amidation reactions under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely rely on optimized and scalable methods to ensure efficiency and cost-effectiveness. This could involve the use of continuous flow reactors for cycloaddition and cyclization steps, as well as advanced purification techniques like chromatography and crystallization to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: Various substitution reactions can occur, especially at reactive positions on the triazole and oxabicyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halides, nucleophiles, and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but could include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide finds extensive use in various fields:
Chemistry: As a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: In the study of enzyme interactions and as a probe for studying biological pathways.
Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, often enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context of its application but generally involves binding to active sites or altering the conformation of target molecules, thus influencing their activity.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar compounds, 1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide is notable for its combined triazole and oxabicyclic structures, which impart unique chemical properties and potential biological activities.
Similar Compounds
1-methyl-1,2,4-triazole-3-carboxamide
N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole
Compounds with other bicyclic structures and carboxamide groups
These compounds can serve as useful comparisons to highlight the distinct features and potential advantages of this compound in various applications.
Properties
IUPAC Name |
1-methyl-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-13-4-10-8(12-13)9(14)11-7-5-2-15-3-6(5)7/h4-7H,2-3H2,1H3,(H,11,14)/t5-,6+,7? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUZTFZFUFJUIW-MEKDEQNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C(=O)NC2C3C2COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=N1)C(=O)NC2[C@H]3[C@@H]2COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[3-(4-Chloropyrazol-1-yl)pyrrolidine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6789407.png)
![N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide](/img/structure/B6789413.png)
![(4-cyclopropylthiadiazol-5-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)methanone](/img/structure/B6789415.png)
![[2-(Cyclopropylmethoxymethyl)morpholin-4-yl]-(3-cyclopropyl-1,2-oxazol-4-yl)methanone](/img/structure/B6789424.png)


![3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-yl-(2,6-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B6789446.png)
![4-[(3,5-Dimethylcyclohex-3-en-1-yl)methyl]-1,4-thiazinane 1-oxide](/img/structure/B6789451.png)
![(4-Cyclopropylthiadiazol-5-yl)-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]methanone](/img/structure/B6789468.png)

![(3,3-dimethyl-2H-1-benzofuran-5-yl)-[(3S)-3-hydroxypiperidin-1-yl]methanone](/img/structure/B6789478.png)
![(4-Methylsulfonylazepan-1-yl)-[1-(thiophen-2-ylmethyl)cyclohexyl]methanone](/img/structure/B6789483.png)
![6-(Spiro[4.5]decan-8-ylamino)-2,3-dihydroindole-1-carboxamide](/img/structure/B6789485.png)
![(4-cyclopropylthiadiazol-5-yl)-[(3S)-3-(morpholin-4-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6789489.png)
